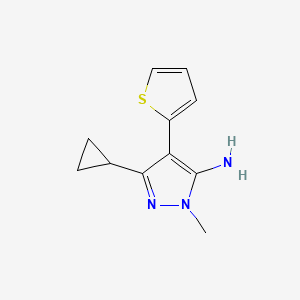![molecular formula C13H16O B15308308 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopentane ring fused to an indene moiety, with a hydroxyl group attached to the spiro carbon. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol typically involves multi-step reactions. One common method includes the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature . This reaction yields functionalized triphenylphosphanylidene-substituted 1’,3’-dihydrospiro[cyclopentane-1,2’-inden]-2-enes, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound is utilized in materials science for developing new polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol can be compared with other spirocyclic compounds such as:
- Spiro[cyclopentane-1,2’-indene]
- Spiro[cyclohexane-1,1’-indene]
- Spiro[cyclopentane-1,1’-tetrahydrofuran]
These compounds share the spirocyclic motif but differ in the ring sizes and functional groups attached. The unique structure of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol, particularly the presence of the hydroxyl group, imparts distinct reactivity and binding properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindene-3,1'-cyclopentane]-1-ol |
InChI |
InChI=1S/C13H16O/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12/h1-2,5-6,12,14H,3-4,7-9H2 |
Clave InChI |
FSSPOJNMXZEXSF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(C3=CC=CC=C23)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)




![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
